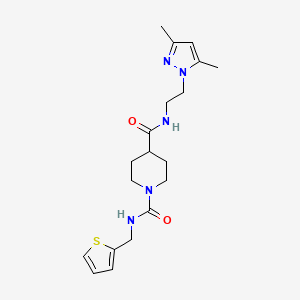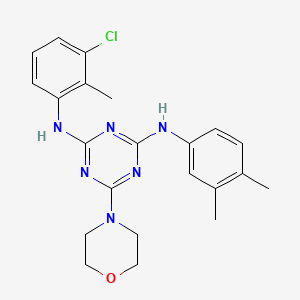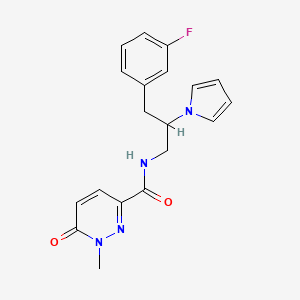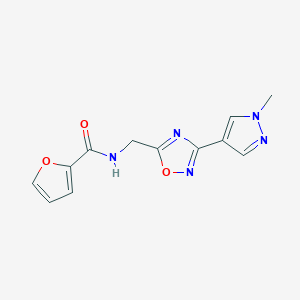![molecular formula C15H12BrFN2O2S B2882341 (5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-43-5](/img/structure/B2882341.png)
(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . Additionally, single-crystal X-ray diffraction (SCXRD) can be used to analyze the solid-state crystal structure .Chemical Reactions Analysis
The chemical reactivity of this compound can be predicted using computational methods such as Density Functional Theory (DFT). This includes predicting global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular electrostatic potential and frontier molecular orbitals can be studied using DFT . The aromatic character and π–π stacking ability can also be evaluated .Scientific Research Applications
Catalyst-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This process involved the N-acylation of amino-substituted heterocycles, highlighting a strategic pathway for preparing complex molecules without the need for catalysts, potentially applicable for synthesizing derivatives of the compound (Moreno-Fuquen et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of 2-aroylbenzofuran derivatives, starting from salicylic acid, were performed. These compounds were analyzed using mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction, providing a foundation for understanding the structural aspects of similar furan-containing compounds (Công et al., 2020).
Antimicrobial Evaluation
A series of substituted benzofuran methanones was prepared and their in vitro antibacterial and antifungal activities were assessed. Such studies are crucial for evaluating the potential biomedical applications of complex molecules, including the assessment of their effectiveness against various microbial strains (Reddy & Reddy, 2016).
Antioxidant Properties
The synthesis and evaluation of bromobenzofuran derivatives, including their impact on antioxidant activities, were explored. These studies provide insights into the potential health benefits and therapeutic applications of complex molecules with antioxidant properties (Karatas et al., 2006).
Fluorination Effects on Photostability
Research into the fluorination of fluorophores, including benzophenones and xanthones, has shown that such modifications can significantly enhance photostability and improve spectroscopic properties. This line of research is relevant for the development of novel compounds with enhanced performance for scientific and technological applications (Woydziak et al., 2012).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the available resources, similar compounds have been used as intermediates in the preparation of drugs like Canagliflozin , which is a sodium-dependent glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes.
Future Directions
The future directions for this compound could involve further exploration of its potential uses in pharmaceutical applications, given its structural similarity to compounds used in drug synthesis . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its reactivity .
properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O2S/c16-13-5-4-12(21-13)14(20)19-7-6-18-15(19)22-9-10-2-1-3-11(17)8-10/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLYYVOWZEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)


![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)


![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)